molecular formula C12H8ClN3O5 B5398984 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5398984
M. Wt: 309.66 g/mol
InChI Key: ZUUNMDBGCNUXNB-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as CNP or compound 1, is a synthetic compound that has been the subject of scientific research for its potential applications in the field of medicine. CNP is a pyrimidine derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB activity, 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione may help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe compound for use in lab experiments. However, one limitation is that the mechanism of action of 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. One potential direction is to further investigate its anti-inflammatory properties and potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its anti-tumor properties and potential use as a treatment for cancer. Additionally, further research could be done to better understand the mechanism of action of 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione and its effects on various cell types.

Synthesis Methods

The synthesis of 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with malononitrile to form 6-(2-hydroxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. This intermediate is then reacted with nitric acid to yield 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione.

Scientific Research Applications

6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has also been shown to have anti-tumor properties, making it a potential treatment for cancer. Additionally, 6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have anti-viral properties, which could make it a potential treatment for viral infections.

properties

IUPAC Name

6-[(Z)-2-(3-chloro-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O5/c13-7-5-6(2-4-9(7)17)1-3-8-10(16(20)21)11(18)15-12(19)14-8/h1-5,17H,(H2,14,15,18,19)/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUNMDBGCNUXNB-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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